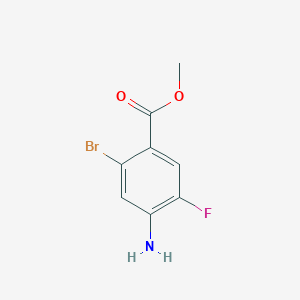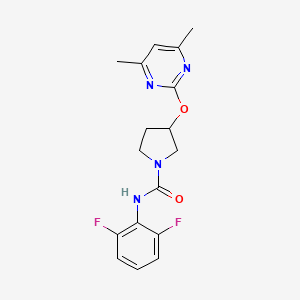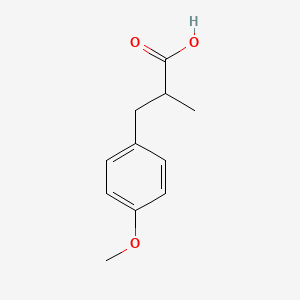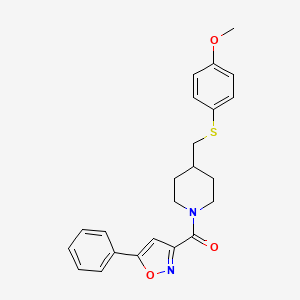
2-(4-chlorophenyl)-5-methoxy-5-methyl-1-Cyclohexene-1-carboxaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
This involves a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and the sequence of chemical reactions. .Molecular Structure Analysis
This involves determining the 3D structure of the molecule, often using techniques like X-ray crystallography . It also includes computational methods to predict the molecule’s geometry, electron distribution, and other properties .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. This includes identifying the reactants and products, the conditions under which the reaction occurs, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility in various solvents, and spectral properties (IR, UV-Vis, NMR, etc.) .Applications De Recherche Scientifique
Photoremovable Protecting Groups
One significant application of similar compounds is in the domain of photoremovable protecting groups. The study by Zabadal et al. (2001) on 2,5-dimethylphenacyl (DMP) esters illustrates the use of photoremovable protecting groups for carboxylic acids. These groups can be cleaved under light irradiation, releasing free carboxylic acids. This technique is vital for temporal and spatial control in synthetic chemistry and biochemistry, particularly in "caged compounds" used to study biological processes in a controlled manner (Zabadal et al., 2001).
Aryl Cations and Reactivity
The generation and reactivity of aryl cations, as studied by Protti et al. (2004), provide insights into the reactions of aromatic halides. The work examines how 4-chlorophenol and 4-chloroanisole undergo reductive dehalogenation, offering pathways to synthesize arylated products. Such studies contribute to our understanding of aromatic substitution reactions, potentially relevant for compounds with chlorophenyl groups (Protti et al., 2004).
Optical Properties of Complexes
Research by Barberis et al. (2006) on the synthesis and optical properties of aluminum and zinc quinolates with styryl substituents, including methoxy or chloro groups, highlights the application in developing materials with specific photoluminescence properties. These complexes demonstrate improved thermal stability and processability, essential for optoelectronic applications (Barberis et al., 2006).
Photochemical and Acid-Catalyzed Rearrangements
The study by Schultz and Antoulinakis (1996) explores the photochemical and acid-catalyzed rearrangements of specific cyclohexadienones. This research contributes to the knowledge on how light and catalytic conditions can induce structural transformations in cyclic compounds, which is crucial for synthetic strategies in organic chemistry (Schultz & Antoulinakis, 1996).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-5-methoxy-5-methylcyclohexene-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClO2/c1-15(18-2)8-7-14(12(9-15)10-17)11-3-5-13(16)6-4-11/h3-6,10H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEKVUZKVUWJAFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=C(C1)C=O)C2=CC=C(C=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-fluorophenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2922235.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2,4-dimethoxyphenyl)amino)thiazole-4-carboxamide](/img/structure/B2922238.png)
![4-((((Benzyloxy)carbonyl)amino)methyl)bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2922240.png)
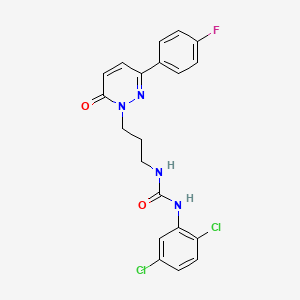
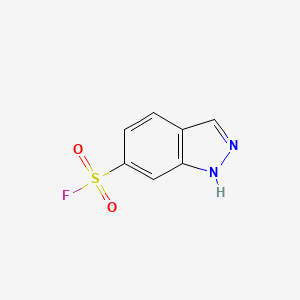
![N-(2,4-difluorophenyl)-2-(7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2922243.png)
![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-1-thiophen-2-ylcyclopentane-1-carboxamide](/img/structure/B2922244.png)

![7-[(3-chlorophenyl)methyl]-8-[(dibenzylamino)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2922246.png)
![4-(N-cyclohexyl-N-methylsulfamoyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2922248.png)
